1-Amino-3-morpholinopropan-2-ol
Overview
Description
1-Amino-3-morpholinopropan-2-ol is a chemical compound with the molecular formula C7H16N2O2 . It has significant applications in various fields of research and industry.
Molecular Structure Analysis
The molecular structure of this compound consists of 7 carbon atoms, 16 hydrogen atoms, 2 nitrogen atoms, and 2 oxygen atoms . The exact structural configuration is not provided in the search results.Scientific Research Applications
HIV-1 Non-nucleoside Reverse Transcriptase Inhibitor Synthesis : 1-Amino-3-morpholinopropan-2-ol derivatives were utilized in the synthesis of HIV-1 non-nucleoside reverse transcriptase inhibitors, demonstrating their role in developing antiviral drugs (Kauffman et al., 2000).
Corrosion Inhibition on Carbon Steel : Derivatives of this compound showed potential as corrosion inhibitors for carbon steel, suggesting applications in materials science and engineering (Gao, Liang & Wang, 2007).
Photochemical Production of 1-Aminonorbornanes : The compound's derivatives were studied for their role in the photochemical production of 1-aminonorbornanes, offering insights into novel chemical synthesis methods (Staveness et al., 2019).
Antioxidant Activity : this compound derivatives were synthesized and evaluated for their antioxidant properties, indicating potential uses in pharmacology and biochemistry (Isakhanyan et al., 2011).
Conformationally Restricted Peptide Isosteres : It played a role in the synthesis of 1,2,3-trisubstituted cyclopropanes as conformationally restricted peptide isosteres, contributing to novel drug design approaches (Martín et al., 1992).
Antiviral Activity : Studies indicated that this compound derivatives possess antiviral activity, further emphasizing their medicinal significance (Ermolova et al., 1990).
Antibacterial Screening and DNA Cleavage : Derivatives were synthesized for antibacterial screening and DNA cleavage, highlighting their applications in microbiology and genetic research (Mali et al., 2019).
Antiproliferative Properties : Research into benzo-fused derivatives of this compound for their antiproliferative properties suggested their potential in cancer treatment (Roma et al., 1998).
Antitumor Activity : Certain derivatives were investigated for their antitumor activity, further underlining their significance in developing cancer therapies (Isakhanyan et al., 2016).
Molecular Biology Applications : The compound has been used in molecular biology, particularly in modifying morpholino oligos, demonstrating its utility in genetic research and therapy (Li, 2017).
Anticancer Treatment : this compound derivatives were designed for effective anticancer treatment, showing potential as estrogen receptor alpha modulators (Wagh, Chatpalliwar & Warude, 2022).
Adrenergic Receptor Activation : Its derivatives were evaluated for their properties in activating alpha- and beta-adrenergic receptors, relevant in pharmacological research (Macchia et al., 1992).
Brass Corrosion Inhibition : The derivatives were investigated as brass corrosion inhibitors, with implications in materials preservation and engineering (Liang & Gao, 2007).
Photodynamic Therapy : Studies on water-soluble silicon phthalocyanines substituted with this compound revealed their potential in photodynamic therapy (Barut et al., 2017).
Crystal Structure and Antiproliferative Activity : The compound's derivatives were studied for their crystal structure and antiproliferative activity, contributing to the field of crystallography and oncology (Lu et al., 2021).
Properties
IUPAC Name |
1-amino-3-morpholin-4-ylpropan-2-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16N2O2/c8-5-7(10)6-9-1-3-11-4-2-9/h7,10H,1-6,8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YSGPOQDTHDLUGE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CC(CN)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40960417 | |
Record name | 1-Amino-3-(morpholin-4-yl)propan-2-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40960417 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
39849-45-1 | |
Record name | 1-Amino-3-(morpholin-4-yl)propan-2-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40960417 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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